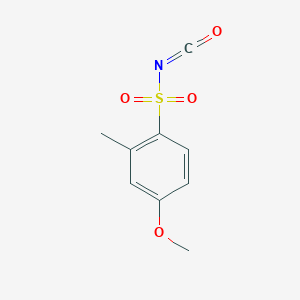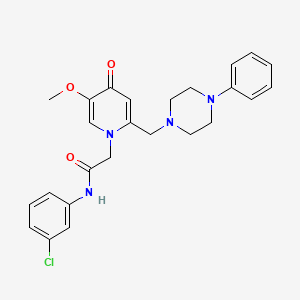
N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that integrate chloroacetamides, pyridinyl groups, and phenylpiperazine moieties. These processes often employ linear synthesis strategies, utilizing intermediate compounds characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis (Vinayak et al., 2014). Moreover, the synthesis of phenylpiperazinyl acetamides can involve reactions like N-alkylation in the presence of sodium hydroxide to introduce the phenylpiperazine moiety into the core structure (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using advanced spectroscopic techniques. The characterization usually includes IR, 1H NMR, 13C NMR, mass spectral analysis, and sometimes X-ray crystallography. These analyses confirm the presence of key functional groups and the overall molecular framework, including the acetamide linkage and the substitution pattern on the aromatic systems.
Chemical Reactions and Properties
Compounds similar to "N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide" participate in various chemical reactions, reflecting their reactivity channels. For instance, they may undergo oxidative transformations with peracetic acid or m-chloroperbenzoic acid, leading to different oxidation products depending on specific substituents and reaction conditions (Pailloux et al., 2007).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, closely related to the chemical structure of interest, have been synthesized and tested for anticonvulsant activity. These molecules, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed activity especially in the maximal electroshock (MES) seizures, indicating their potential in treating epilepsy (Kamiński et al., 2015). Similarly, a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant anticonvulsant activity in animal models, further supporting the therapeutic potential of these compounds in epilepsy management (Obniska et al., 2015).
Insecticidal Activity
Pyridine derivatives, structurally akin to the compound , have shown pronounced insecticidal activity. For instance, certain pyridine derivatives demonstrated significant toxicity against the cowpea aphid, indicating their potential as insecticidal agents (Bakhite et al., 2014).
Anticancer Activity
Some derivatives have been observed to possess notable anticancer effects and toxicity when orally administrated. The modification of the acetamide group in these compounds led to the retention of antiproliferative activity and reduced acute oral toxicity, indicating their potential as anticancer agents with lower side effects (Wang et al., 2015).
Memory Enhancement
Compounds structurally similar to N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide have been synthesized and evaluated for their effects on memory ability in mice. Some derivatives demonstrated effects on memory enhancement, suggesting potential applications in treating memory-related disorders (Ming-zhu, 2008).
Antimicrobial Activity
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and demonstrated significant antimicrobial activity, indicating their potential as antimicrobial agents (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-33-24-17-30(18-25(32)27-20-7-5-6-19(26)14-20)22(15-23(24)31)16-28-10-12-29(13-11-28)21-8-3-2-4-9-21/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAZXCSCAKGPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)
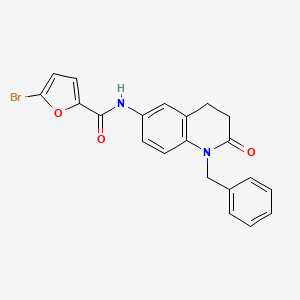
![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)
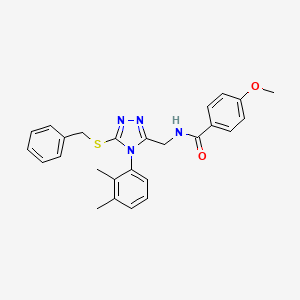
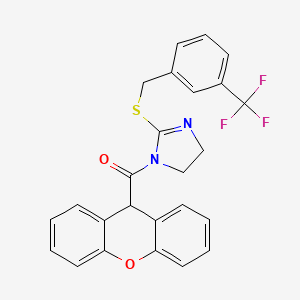
![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)
![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)
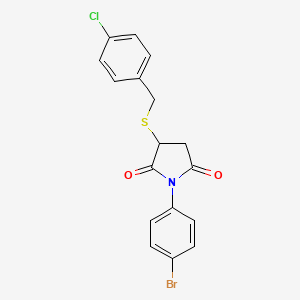

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)
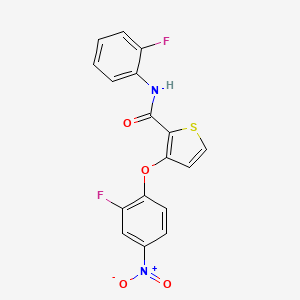
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
